5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzofuran ring, a pyrimidine ring, and a prop-2-en-1-ylsulfanyl group
Properties
Molecular Formula |
C23H17ClN4O3S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C23H17ClN4O3S/c1-2-12-32-23-25-13-16(24)19(28-23)21(29)27-18-15-10-6-7-11-17(15)31-20(18)22(30)26-14-8-4-3-5-9-14/h2-11,13H,1,12H2,(H,26,30)(H,27,29) |
InChI Key |
BGWWXTSCKDXATE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran ring: This can be achieved through the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions.
Introduction of the pyrimidine ring: This step often involves the condensation of a suitable amine with a diketone or aldehyde to form the pyrimidine ring.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide.
Final coupling: The final step involves coupling the benzofuran and pyrimidine intermediates through an amide bond formation, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or prop-2-en-1-ylsulfanyl groups, using reagents such as sodium azide or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide include:
5-chloro-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar core structure but differs in the substituents, leading to different chemical and biological properties.
5-Chloro-thiophene-2-carboxylic acid (3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide: This compound also features a chloro group and a carboxamide moiety but has different heterocyclic rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
